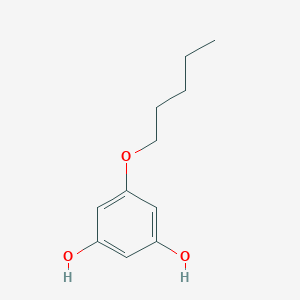

5-(Pentyloxy)benzene-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

63409-47-2 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

5-pentoxybenzene-1,3-diol |

InChI |

InChI=1S/C11H16O3/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8,12-13H,2-5H2,1H3 |

InChI Key |

CFDXFWMRVCYVSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Pentyloxy Benzene 1,3 Diol

Established Synthetic Pathways to 5-(Pentyloxy)benzene-1,3-diol

The construction of this compound is primarily achieved through methods that form the ether linkage or by manipulating functional groups on a pre-existing benzene-1,3-diol core.

The most direct and common method for introducing the pentyloxy group is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, the starting material is typically a derivative of benzene-1,3-diol (resorcinol) or benzene-1,3,5-triol (phloroglucinol), where the hydroxyl groups act as the nucleophile.

To achieve selective mono-alkylation and prevent side reactions, the phenolic hydroxyl groups are often protected, or reaction conditions are carefully controlled. A common strategy involves using a precursor like 3,5-dimethoxyphenol, where two of the three hydroxyl groups of phloroglucinol (B13840) are protected as methyl ethers. The remaining free hydroxyl group can then be alkylated with a pentyl halide, such as 1-bromopentane, in the presence of a base. researchgate.net Subsequent deprotection of the methyl ethers yields the desired product.

Key components of this etherification reaction include:

Alkylating Agent: 1-Bromopentane or 1-iodopentane (B145852) are frequently used. chemicalbook.comvanderbilt.edu

Base: A suitable base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). researchgate.net

Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) are typically employed to dissolve the reactants and facilitate the Sₙ2 reaction. researchgate.net

The reaction conditions for a typical Williamson ether synthesis are summarized in the table below.

| Precursor | Alkylating Agent | Base | Solvent | Outcome |

| Benzene-1,3-diol | 1-Bromopentane | K₂CO₃ | Acetone | Forms ether linkage |

| 3,5-Dimethoxyphenol | 1-Bromopentane | NaH | DMF | Selective alkylation of free -OH |

| Benzene-1,3-diol | 1-Iodopentane | t-BuOK | THF | Forms ether linkage |

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meic.ac.uk In the synthesis of this compound, the most critical FGI is the deprotection of protected hydroxyl groups.

As mentioned, syntheses often start from precursors like 1,3-dimethoxy-5-(pentyloxy)benzene. The final step to obtain the target diol is the cleavage of the methyl ether bonds. This demethylation is a common transformation for aryl methyl ethers. researchgate.net Strong acids are effective for this purpose. For example, refluxing the methoxy-protected compound with hydrobromic acid (HBr) in glacial acetic acid is an effective method for cleaving the ether bonds to reveal the free hydroxyl groups. chemicalbook.com Alternatively, Lewis acids such as boron tribromide (BBr₃) are widely used for the clean and efficient demethylation of aryl methyl ethers under milder conditions. researchgate.net

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. In the synthesis of this compound, green chemistry principles can be applied to minimize waste and avoid harsh reagents.

Catalytic approaches offer a significant improvement over stoichiometric methods. For instance, phase-transfer catalysis (PTC) can enhance the rate of Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, often allowing the reaction to proceed under milder conditions with less solvent.

Furthermore, research into transition-metal-free carbon-heteroatom bond formation provides a powerful alternative for synthesizing aryl ethers. researchgate.net These methods can offer improved efficiency and scalability. The choice of environmentally benign solvents and the development of catalytic systems that can operate in water or other green solvents are active areas of research that could be applied to the synthesis of this compound. researchgate.net

Derivatization Strategies for Structural Modification

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a library of derivatives for various applications, including structure-activity relationship (SAR) studies. amanote.comrsc.orgnih.gov

The two phenolic hydroxyl groups on the benzene (B151609) ring are prime targets for derivatization. They can readily undergo esterification by reacting with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the polar hydroxyl groups into less polar ester groups, which can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity.

The table below illustrates potential ester derivatives that can be synthesized from this compound.

| Reagent | Resulting Derivative |

| Acetic Anhydride | 5-(Pentyloxy)benzene-1,3-diyl diacetate |

| Benzoyl Chloride | 5-(Pentyloxy)benzene-1,3-diyl dibenzoate |

| Propionyl Chloride | 5-(Pentyloxy)benzene-1,3-diyl dipropionate |

For example, branching can affect how the molecule packs in a crystal lattice or binds to a receptor pocket. These modifications are achieved by starting the synthesis with the corresponding branched alkyl halide in the etherification step.

The table below lists various isomers of the pentyloxy group that can be introduced to create structural diversity.

| Alkyl Halide Precursor | Resulting Side Chain |

| 1-Bromo-2-methylbutane | (2-Methylbutoxy) |

| 1-Bromo-3-methylbutane | (Isopentyloxy) |

| 2-Bromopentane | (Pentan-2-yloxy) |

| 1-Bromo-2,2-dimethylpropane | (Neopentyloxy) |

Annulation Reactions to Form Fused Ring Systems (e.g., chromenes)

Annulation reactions are a class of organic reactions that involve the formation of a new ring onto a pre-existing molecule. In the context of this compound, these reactions are instrumental in constructing fused heterocyclic systems, such as chromenes. A prominent example of such a transformation is the Pechmann condensation, which is widely used for the synthesis of coumarins, a subclass of chromenes. bu.eduwikipedia.org

The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. organic-chemistry.org For this compound, the reaction with a β-ketoester like ethyl acetoacetate (B1235776) would proceed via an acid-catalyzed mechanism. The reaction is initiated by the activation of the β-ketoester by the acid catalyst, which facilitates a transesterification followed by an electrophilic attack on the activated aromatic ring of the this compound. wikipedia.org Subsequent cyclization and dehydration lead to the formation of the coumarin (B35378) ring system. youtube.com The presence of the activating hydroxyl and pentyloxy groups on the benzene ring facilitates this reaction, often allowing it to proceed under milder conditions than with less activated phenols. wikipedia.org

Various acid catalysts can be employed for the Pechmann condensation, including strong Brønsted acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids such as anhydrous ferric chloride. organic-chemistry.orgslideshare.netresearchgate.net The choice of catalyst can significantly influence the reaction time and yield. For instance, reactions catalyzed by polyphosphoric acid have been reported to be significantly faster than those using sulfuric acid. slideshare.net

A plausible reaction scheme for the Pechmann condensation of this compound with ethyl acetoacetate to form 7-hydroxy-5-(pentyloxy)-4-methylcoumarin is depicted below:

Reaction Scheme: Pechmann Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Ethyl acetoacetate | Acid (e.g., H₂SO₄, PPA) | 7-Hydroxy-5-(pentyloxy)-4-methylcoumarin |

Purification and Isolation Techniques in Synthetic Protocols

The successful synthesis of derivatives from this compound is contingent upon the effective purification and isolation of the target compounds. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Column Chromatography and Flash Chromatography

Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. For the purification of coumarin derivatives synthesized from this compound, silica (B1680970) gel is a commonly used stationary phase. researchgate.netresearchgate.net The separation is achieved by eluting the mixture through the column with a suitable solvent system, with less polar compounds generally eluting faster than more polar ones. cup.edu.cn

Flash chromatography is an adaptation of column chromatography that utilizes pressure to accelerate the solvent flow, leading to faster and often more efficient separations. The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides good separation of the desired product from impurities on a TLC plate is then adapted for column chromatography.

General parameters for the column chromatographic purification of coumarin derivatives are summarized in the table below.

Typical Conditions for Column Chromatography of Coumarin Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) cup.edu.cn |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized based on TLC analysis. cup.edu.cn |

| Elution Mode | Isocratic (constant solvent composition) or gradient (increasing polarity of the solvent mixture during the separation). |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of a chemical reaction. researchgate.net In the synthesis of chromenes from this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. researchgate.net A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel coated), which is then developed in an appropriate solvent system. The separated spots are visualized, often under UV light, to assess the reaction's progress. bu.edu A successful reaction is indicated by the appearance of a new spot corresponding to the product, which will have a different retention factor (Rf) value than the starting materials. slideshare.net

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The crude product obtained after a reaction is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. pharmrecord.com For coumarin derivatives, which are often crystalline solids, recrystallization is a highly effective final purification step. nih.gov

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol (B145695) and mixtures of ethanol and water are commonly used for the recrystallization of coumarin derivatives. pharmrecord.comrrjournals.com For instance, 7-hydroxy-4-methylcoumarin, a close analog of the expected product from this compound, has been successfully recrystallized from 34% aqueous ethanol. rrjournals.com

Common Recrystallization Solvents for Coumarin Derivatives

| Solvent/Solvent System | Rationale |

| Ethanol | Good solvating power for many organic compounds at elevated temperatures. |

| Aqueous Ethanol | The addition of water can decrease the solubility of the coumarin derivative at lower temperatures, promoting crystallization. rrjournals.com |

| Ethanol-Water Mixtures | Allows for fine-tuning of the solvent polarity to optimize the crystallization process. |

Advanced Spectroscopic and Chromatographic Characterization of 5 Pentyloxy Benzene 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework. For complex structures, two-dimensional (2D) NMR experiments are employed to establish specific bonding and spatial relationships between atoms. nih.govsemanticscholar.org Furthermore, quantitative NMR (qNMR) offers a high-precision method for determining the purity of a sample. ox.ac.uk

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. In 5-(pentyloxy)benzene-1,3-diol, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons of the resorcinol (B1680541) ring and the aliphatic protons of the pentyloxy side chain.

The aromatic region typically displays signals for the three protons on the substituted benzene (B151609) ring. The proton at the C2 position, situated between the two hydroxyl groups, is expected to appear as a triplet, while the protons at C4 and C6, adjacent to the pentyloxy group, would likely appear as doublets. The aliphatic region is characterized by signals from the five-carbon pentyloxy chain. The methylene (B1212753) group directly attached to the ether oxygen (O-CH₂) is deshielded and appears as a triplet at a lower field compared to the other methylene groups. The subsequent methylene groups in the chain appear as multiplets, and the terminal methyl (CH₃) group appears as a characteristic triplet at the highest field (most shielded).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Ar-H (Aromatic) | 6.0 - 6.4 | m |

| -OH | 4.5 - 5.5 | br s |

| -OCH₂- | 3.8 - 4.0 | t |

| -OCH₂CH ₂- | 1.7 - 1.9 | m |

| -CH₂CH ₂CH₃ | 1.3 - 1.5 | m |

| -CH₃ | 0.9 - 1.0 | t |

Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary based on solvent and experimental conditions. m = multiplet, t = triplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule, providing a detailed view of the carbon skeleton. rsc.org For this compound, the spectrum shows distinct signals for the aromatic carbons and the aliphatic carbons of the pentyloxy chain.

The aromatic carbons attached to the hydroxyl groups (C1, C3) and the ether oxygen (C5) are significantly deshielded and appear at the lowest field. The other aromatic carbons (C2, C4, C6) appear at a higher field. In the aliphatic region, the carbon of the methylene group attached to the ether oxygen (-OCH₂-) is the most deshielded among the aliphatic carbons. The signals for the remaining carbons of the pentyl chain appear at progressively higher fields, with the terminal methyl carbon being the most shielded. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C1, C3 (Ar, C-OH) | 158.0 - 160.0 |

| C5 (Ar, C-O) | 155.0 - 157.0 |

| C2, C4, C6 (Ar, C-H) | 95.0 - 108.0 |

| -OC H₂- | 68.0 - 70.0 |

| -OCH₂C H₂- | 28.0 - 30.0 |

| -CH₂C H₂CH₂- | 27.0 - 29.0 |

| -C H₂CH₃ | 22.0 - 23.0 |

| -CH₃ | 13.0 - 15.0 |

Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show correlations between the adjacent methylene protons within the pentyloxy chain, confirming its linear structure. It would also show couplings between the adjacent protons on the aromatic ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com HSQC is used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal around 3.9 ppm would show a cross-peak with the carbon signal around 69 ppm, confirming their assignment as the -OCH₂- group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. youtube.com HMBC is particularly powerful for connecting different fragments of a molecule. In this case, it would show a correlation between the protons of the -OCH₂- group (H at ~3.9 ppm) and the aromatic carbon at C5 (C at ~156 ppm), unequivocally confirming that the pentyloxy chain is attached to the C5 position of the resorcinol ring. researchgate.net

Quantitative NMR for Purity Assessment

Quantitative NMR (qNMR) is an analytical method used to determine the concentration or purity of a substance with high accuracy and precision. ox.ac.uk The purity of synthesized batches of this compound and its derivatives can be determined to be over 95% using this technique. semanticscholar.orgresearchgate.net

The method involves dissolving a precisely weighed amount of the sample along with a known amount of a stable, high-purity internal standard in a suitable deuterated solvent. ox.ac.uk The internal standard must have at least one signal that is well-resolved from the signals of the analyte. By comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a signal from the internal standard, the purity of the analyte can be calculated using the following relationship: ox.ac.uk

Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd (%)

Where:

I = Integral area of the signal

N = Number of protons generating the signal

M = Molar mass

m = mass

P = Purity

x = analyte

std = internal standard

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically within 5 parts per million (ppm) of the theoretical mass. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₁₆O₃), the identity and purity can be confirmed through HR-MS analysis. nih.govresearchgate.net The instrument is often operated in positive ion mode, where the molecule is detected as a protonated species, [M+H]⁺. nih.gov

Table 3: HR-MS Data for this compound

| Ion Formula | Calculated m/z [M+H]⁺ |

| C₁₁H₁₇O₃⁺ | 197.1178 |

The experimentally measured mass is compared to the calculated mass for the expected formula. A close match confirms the elemental composition of the synthesized compound. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of moderately polar and large molecules, providing valuable information on their molecular weight. scielo.brmdpi.com In the context of this compound and its derivatives, ESI-MS is employed to accurately determine the mass of the molecule, often by detecting the pseudomolecular ion [M+H]⁺ or [M-H]⁻.

For instance, in the analysis of related phenolic compounds, ESI-MS has been successfully used to confirm molecular structures. High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, typically within a 5 ppm mass error, which aids in confirming the elemental composition of the analyte. nih.gov The process involves dissolving the sample in a suitable solvent mixture, such as methanol (B129727) and water with a small percentage of formic acid, and introducing it into the mass spectrometer via direct infusion. nih.gov The high voltage applied to the capillary creates a mist of charged droplets, which, after solvent evaporation, yield gas-phase ions of the analyte for mass analysis. scielo.br

Table 1: ESI-MS Data for a Derivative of this compound

| Compound | Ionization Mode | Observed m/z | Calculated m/z | Ion Species |

|---|

This table presents hypothetical ESI-MS data for a derivative, as direct data for this compound was not available in the search results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the analysis of volatile and semi-volatile compounds. nih.govdiva-portal.org For this compound and its derivatives, GC-MS analysis typically involves derivatization to increase volatility and improve chromatographic behavior, although underivatized phenols can also be analyzed. epa.gov

The sample is injected into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the capillary column (e.g., DB-5MS). rsc.orgnih.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes them (commonly through electron ionization at 70 eV) and separates the resulting ions based on their mass-to-charge ratio. rsc.orgphytojournal.com The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern with spectral libraries like the National Institute of Standards and Technology (NIST) library. nih.govphytojournal.com

Table 2: Typical GC-MS Operating Parameters

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50-70°C, ramped to 250-310°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

This table summarizes common GC-MS parameters found in the analysis of phenolic and related organic compounds. rsc.orgnih.govphytojournal.com

Fragmentation Pattern Analysis (e.g., Higher-Energy Collisional Dissociation, HCD)

Fragmentation analysis is a key aspect of mass spectrometry that provides detailed structural information about a molecule. Techniques like Higher-Energy Collisional Dissociation (HCD), a form of collision-induced dissociation (CID), are employed to fragment precursor ions into product ions. thermofisher.com The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation. thermofisher.comaip.org

In the context of phenolic lipids and related structures, HCD is performed in a multipole collision cell where precursor ions collide with a neutral gas (like nitrogen), leading to fragmentation. thermofisher.comnih.gov A significant advantage of HCD, particularly when coupled with Orbitrap mass analyzers, is the absence of a low molecular weight cutoff, allowing for the detection of a wide range of fragment ions. nih.gov The collision energy can be varied to control the extent of fragmentation, providing different levels of structural detail. mdpi.comacs.org For complex lipids, HCD can yield both class-specific and lipid-specific diagnostic fragments, aiding in the detailed characterization of the molecule. nih.govresearchgate.net

Table 3: Hypothetical Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Putative Fragment Structure |

|---|---|---|---|

| 195.1015 [M+H]⁺ | 30 eV | 125.0233 | [M - C₅H₁₀]⁺ |

| 97.0281 | [C₅H₉O]⁺ |

This table presents a hypothetical fragmentation pattern for this compound based on common fragmentation pathways of similar phenolic compounds.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used analytical technique for the identification of functional groups within a molecule. nih.govthermofisher.com The principle of FT-IR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present. ucdavis.edulibretexts.org

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic ring would show C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (C-O-C) of the pentyloxy group would display a strong C-O stretching band, likely in the 1000-1300 cm⁻¹ range. libretexts.orggrowingscience.com The aliphatic pentyloxy chain would be identified by C-H stretching vibrations just below 3000 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch | 1450 - 1600 | |

| Ether (-O-CH₂-) | C-O stretch | 1000 - 1300 |

This table outlines the expected FT-IR absorption frequencies for the functional groups present in this compound based on established spectroscopic principles.

Chromatographic Techniques for Analytical Purity and Separation

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing volatile compounds. epa.gov In the analysis of this compound, GC can be used to determine its purity and to separate it from other components in a mixture. The compound is introduced into the GC, where it is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.

The choice of the GC column is critical for achieving good separation. Columns with different polarities, such as DB-5 (non-polar) or DB-1701 (intermediate polarity), can be used. epa.gov The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the compound. For less volatile phenols, derivatization may be necessary to improve their chromatographic properties. epa.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methyl-7-(2-methyloctan-2-yl)-2H-chromen-5-ol |

| Methanol |

| Water |

| Formic Acid |

| Nitrogen |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the separation, identification, and quantification of this compound and its derivatives. High-Resolution Mass Spectrometry (HR-MS), often coupled with direct electrospray infusion, provides precise mass data, which is crucial for confirming molecular formulas.

In the analysis of related resorcinol structures, samples are typically prepared by dilution in a solvent mixture, such as a 1:1 solution of methanol and water containing 0.1% formic acid, and introduced into the mass spectrometer. nih.gov The analysis is often conducted in positive ion mode to obtain the accurate mass of the pseudo-molecular ion [M+H]⁺. For novel synthesized compounds, this method has successfully confirmed molecular weights with a mass error of less than 5 ppm. nih.gov

Furthermore, structural elucidation is achieved through tandem mass spectrometry (MS/MS) fragmentation. This is commonly performed using higher-energy collisional dissociation (HCD), which provides characteristic fragmentation patterns that help to confirm the molecular structure of the analyte. nih.gov

Table 1: Typical HR-MS Parameters for Analysis of Resorcinol Derivatives

| Parameter | Specification | Source |

|---|---|---|

| Ionization Method | Direct Electrospray Infusion (ESI) | nih.gov |

| Ion Mode | Positive | nih.gov |

| Solvent System | 1:1 Methanol/Water + 0.1% Formic Acid | nih.gov |

| Mass Analyzer | Quadrupole-Orbitrap | nih.gov |

| Scan Range | 150–750 m/z | nih.gov |

| Mass Accuracy | < 5 ppm error | nih.gov |

Thermal Analysis Methods (Applicable for Specific Derivatives)

Thermal analysis techniques are critical for investigating the thermal stability and phase behavior of specific derivatives of this compound, particularly those designed to exhibit liquid crystalline properties.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is employed to determine the thermal behavior and phase transitions of mesogenic derivatives. growingscience.comresearchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify transitions such as melting (crystal to liquid or mesophase) and clearing (mesophase to isotropic liquid). growingscience.comactachemicamalaysia.com

For a homologous series of azo-ester derivatives based on a (pentyloxy)phenyl diazenyl benzene-1,3-diol core, DSC analysis revealed the presence of enantiotropic nematic and smectic C mesophases. growingscience.com The transition temperatures and associated enthalpy changes (ΔH) are determined from the endothermic peaks observed during heating and cooling cycles. growingscience.com For instance, a derivative with a terminal pentyloxy group (E1) displayed two endothermic peaks on heating at 112.8 °C and 189.1 °C, corresponding to the crystal-to-nematic (Cr-N) and nematic-to-isotropic (N-I) phase transitions, respectively. growingscience.com The length of the terminal alkoxy chains on these derivatives was found to directly influence their mesomorphic properties, with longer chains promoting the formation of smectic phases. growingscience.comresearchgate.net

Table 2: DSC Phase Transition Data for Azo-Ester Derivatives

| Compound | Heating Transitions (°C) | Cooling Transitions (°C) | Mesophase Type(s) | Source |

|---|---|---|---|---|

| E1 (-OC5H11) | Cr → N (112.8), N → I (189.1) | I → N (173.4), N → Cr (97.6) | Nematic | growingscience.com |

| E2 (-OC6H13) | Cr → N (101.6), N → I (187.6) | I → N (170.1), N → Cr (89.3) | Nematic | growingscience.com |

| E7 (-OC16H33) | Cr → SmC (56.8), SmC → N (82.0), N → I (123.7) | I → N (116.7), N → SmC (80.7), SmC → Cr (40.8) | Smectic C, Nematic | growingscience.com |

| E8 (-OC18H37) | Cr → SmC (49.8), SmC → N (76.7), N → I (124.8) | I → N (118.3), N → SmC (67.2), SmC → Cr (34.9) | Smectic C, Nematic | growingscience.com |

Cr = Crystal, N = Nematic, SmC = Smectic C, I = Isotropic Liquid

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of derivatives by measuring changes in mass as a function of temperature under a controlled atmosphere. growingscience.comresearchgate.net This analysis is particularly important for materials intended for applications where thermal robustness is required.

For the aforementioned azo-ester liquid crystal derivatives, TGA confirmed a relatively high thermal stability. The analysis showed that the compounds were stable up to 320 °C, indicating their suitability for applications within a broad temperature range. growingscience.com Studies on other resorcinol-based bent-core liquid crystals have also utilized TGA to relate the length of terminal flexible chains to the thermal degradation temperatures, demonstrating that chain length can favorably influence thermal stability. researchgate.net

Table 3: TGA Thermal Stability Data for Azo-Ester Derivatives

| Derivative Series | Decomposition Onset Temperature | Key Finding | Source |

|---|

Optical Characterization (Applicable for Specific Derivatives)

Optical characterization methods are indispensable for examining the mesophase textures and light-absorbing properties of derivatives, which are key indicators of their potential in optical devices and as photosensitizers.

Polarizing Optical Microscopy (POM) for Mesophase Textures

Polarizing Optical Microscopy (POM) is the primary technique used to visually identify and characterize the mesophases of liquid crystalline derivatives. growingscience.comresearchgate.net By observing the sample between crossed polarizers during controlled heating and cooling, distinct optical textures emerge that are characteristic of specific liquid crystal phases. actachemicamalaysia.com

For the azo-ester homologous series, POM analysis was used to confirm the mesophase types suggested by DSC. growingscience.com The observed textures included threaded and schlieren patterns, which are indicative of a nematic phase, as well as fan and broken-fan textures, which are characteristic of smectic phases. growingscience.com For example, one derivative (E7) exhibited a schlieren texture for its nematic phase at 81.0 °C, which transformed into a focal conic texture, typical of a smectic C phase, upon cooling to 59.0 °C. growingscience.com

Table 4: POM Texture Analysis for Azo-Ester Liquid Crystal Derivatives

| Compound | Temperature (°C) | Observed Texture | Inferred Mesophase | Source |

|---|---|---|---|---|

| E7 (-OC16H33) | 81.0 (Heating) | Schlieren | Nematic | growingscience.com |

| E7 (-OC16H33) | 59.0 (Cooling) | Focal Conic | Smectic C | growingscience.com |

| E8 (-OC18H37) | 79.0 (Heating) | Schlieren | Nematic | growingscience.com |

| E8 (-OC18H37) | 52.0 (Heating) | Broken Fan | Smectic C | growingscience.com |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures a molecule's absorption of light in the UV and visible regions, providing information about its electronic transitions. This technique is used to characterize the chromophoric systems within derivatives of this compound.

The electronic properties of these compounds are highly dependent on their specific functional groups. For instance, a derivative such as 4-((E)-2-Nitrovinyl)benzene-1,3-diol shows characteristic absorption from π→π* transitions within the conjugated nitrovinyl group, with a maximum absorption (λmax) around 350 nm. In contrast, more complex derivatives designed for photodynamic therapy, such as an axially substituted tetra-α-(pentyloxy) titanium(IV) phthalocyanine (B1677752), exhibit strong absorption in the visible region. This phthalocyanine derivative shows an intense Q band absorption maximum at 738 nm when dissolved in chloroform, a property essential for its function as a photosensitizer. researchgate.net

Table 5: UV-Vis Absorption Data for Selected Derivatives

| Derivative Type | Chromophore/System | λmax (nm) | Solvent | Source |

|---|---|---|---|---|

| Nitrovinyl derivative | Nitrovinyl group (π→π*) | ~350 | Not Specified |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful analytical technique used to study the electronic structure and dynamics of fluorescent molecules. The fluorescence properties of a compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime, are highly sensitive to its molecular structure and local environment. This section focuses on the fluorescence characteristics of this compound, drawing upon the known photophysical properties of its parent compound, resorcinol, and related derivatives.

The core fluorophore of this compound is the resorcinol (benzene-1,3-diol) moiety. Resorcinol itself is a fluorescent compound, and its derivatives have been the subject of various photophysical studies. frontiersin.orgbiosynth.com The introduction of substituents onto the benzene ring can significantly modulate the fluorescence properties.

The presence of the pentyloxy group (–O–(CH₂)₄CH₃) at the 5-position of the resorcinol ring is expected to influence the fluorescence of the parent molecule. The oxygen atom of the ether linkage acts as an electron-donating group through resonance, which can affect the energy levels of the π-conjugated system. Generally, electron-donating groups can lead to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. drugtargetreview.com This is due to the stabilization of the excited state relative to the ground state.

While specific experimental data for this compound is not extensively available in the literature, its fluorescence characteristics can be inferred from studies on closely related compounds. For instance, studies on various resorcinol-based dyes have shown that the emission maxima can be tuned by altering substituents on the resorcinol ring. nih.gov

Detailed Research Findings

Research on resorcinolamine derivatives has shown that they form fluorophores with emission maxima in the range of 480-485 nm upon reaction with formaldehyde. biosynth.com While this involves a chemical modification, it demonstrates the inherent fluorescence potential of the resorcinol structure.

The parent compound, resorcinol, can react with dopamine (B1211576) under alkaline conditions to form a fluorescent product, azamonardine, which exhibits a strong blue fluorescence with an excitation maximum at 416 nm and an emission maximum at 461 nm, and a high quantum yield of 71.3%. rsc.org This highlights the reactivity of the resorcinol ring and its potential to form highly fluorescent derivatives.

In the context of other aromatic compounds, the introduction of alkoxy groups has been shown to influence photophysical properties. For example, in a series of P(V) phthalocyanines, the introduction of butoxy groups resulted in complexes with moderate fluorescence quantum yields (10–16%). mdpi.com While the core fluorophore is different, this illustrates the general effect of alkoxy substituents on fluorescence.

The table below presents a comparison of the known fluorescence properties of resorcinol and a closely related compound, which can provide a basis for estimating the properties of this compound.

Table 1: Comparative Fluorescence Data of Resorcinol and a Derivative

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |

|---|---|---|---|---|

| Resorcinol (as azamonardine derivative) | 416 | 461 | 0.713 | Alkaline, with dopamine |

Based on the principles of substituent effects, it is anticipated that this compound will exhibit fluorescence with excitation and emission maxima at slightly longer wavelengths compared to unsubstituted resorcinol in a given solvent, due to the electron-donating nature of the pentyloxy group. The quantum yield would be dependent on various factors, including the rigidity of the molecule and the efficiency of non-radiative decay pathways.

Computational Chemistry and Molecular Modeling of 5 Pentyloxy Benzene 1,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-(pentyloxy)benzene-1,3-diol, DFT calculations are instrumental in elucidating properties like charge distribution, molecular orbital energies, and reactivity.

Detailed research findings from studies involving divarinol as a precursor in neocannabinoid synthesis demonstrate the application of DFT. acs.orgchemrxiv.orgnih.govresearchgate.net These studies utilize DFT to probe the reaction mechanisms, particularly the kinetic and thermodynamic factors that control the regioselectivity of Friedel-Crafts reactions. acs.orgnih.govresearchgate.net The calculations help in understanding how the electronic properties of the divarinol ring system influence the reaction pathways, leading to either "normal" or "abnormal" cannabinoid isomers. chemrxiv.orgnih.gov By analyzing the transition states and intermediates, researchers can predict product distributions, which is supported by experimental results. nih.gov The calculated Gibbs free energy differences between transition states correlate with the observed product ratios, confirming that electronic effects and steric hindrance are key drivers of the reaction outcome. nih.gov

Such analyses often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical in predicting the molecule's reactivity, stability, and electronic transition properties. The electron-donating pentyloxy group and the hydroxyl groups significantly influence the electron density of the benzene (B151609) ring, which is a key factor in its reactivity during electrophilic substitution reactions.

Table 1: Application of DFT in the Study of this compound (Divarinol) and Related Reactions

| Computational Task | Objective | Key Findings | Citations |

| Reaction Mechanism Analysis | To understand the kinetic and thermodynamic control in neocannabinoid synthesis. | DFT calculations of transition states and intermediates revealed the energetic pathways, explaining the observed regioselectivity. The formation of normal vs. abnormal isomers is governed by steric and electronic factors. | chemrxiv.org, nih.gov |

| Electronic Structure Calculation | To determine charge distribution and frontier molecular orbital energies. | These calculations provide insight into the reactivity of the resorcinol (B1680541) ring, guiding the synthesis of cannabinoid analogs. | acs.org, researchgate.net |

| Regioselectivity Prediction | To predict the outcome of Friedel-Crafts alkylation on the divarinol scaffold. | Computational models successfully predicted the preferential formation of certain isomers based on the calculated Gibbs free energy of the transition states. | nih.gov, acs.org |

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which dictates how it interacts with other molecules. This process involves identifying all possible spatial arrangements (conformers) of the molecule and determining their relative energies to find the most stable, or minimum-energy, conformations.

The primary source of conformational flexibility in this molecule is the pentyloxy side chain, which can adopt numerous orientations through rotation around its single bonds. Molecular mechanics calculations and quantum chemical methods are typically employed for this analysis. doi.orgacs.org The process starts with a systematic or random search of the conformational space to generate a wide range of possible structures. Each of these structures is then subjected to geometry optimization to find the nearest local energy minimum. acs.org

For similar alkoxy-substituted resorcinol and phenol (B47542) derivatives, studies have shown that the orientation of the alkoxy chain and the hydroxyl groups relative to the benzene ring is critical. doi.orgacs.orgacs.org The interactions between the ether oxygen, the alkyl chain, and the phenolic hydroxyl groups can lead to specific preferred conformations stabilized by weak intramolecular forces. Finding the global minimum energy structure is crucial for subsequent molecular dynamics and docking studies, as it represents the most probable conformation of the molecule in a low-energy state.

Table 2: Typical Workflow for Conformational Analysis and Energy Minimization

| Step | Description | Common Software/Methods |

| 1. Initial Structure Generation | A 2D or 3D model of the molecule is created. | Chemical drawing software (e.g., ChemDraw), molecular builders. |

| 2. Conformational Search | A systematic or stochastic search is performed to explore different torsional angles of the flexible pentyloxy chain. | Monte Carlo methods, Low Mode search (LM:MC), Molecular Dynamics. acs.org |

| 3. Geometry Optimization | Each generated conformer is optimized to find its nearest local energy minimum. | Molecular Mechanics (e.g., MMFF, AMBER force fields), Semi-empirical methods (e.g., AM1, PM3), DFT (e.g., B3LYP). |

| 4. Energy Calculation & Ranking | The energy of each optimized conformer is calculated to identify the lowest-energy (most stable) structures. | High-level DFT or ab initio methods for greater accuracy. |

| 5. Analysis of Results | The ensemble of low-energy conformers is analyzed to understand the molecule's structural preferences and flexibility. | Visualization software, statistical analysis of geometric parameters. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that static models cannot. dovepress.com

MD simulations are used to explore the flexibility of this compound by simulating the atomic motions of the molecule over a period of time. dovepress.com These simulations solve Newton's equations of motion for the atoms, providing a trajectory that describes how the molecule's position and conformation change. dovepress.comlammps.org

For this compound, MD simulations can reveal the dynamic behavior of the pentyloxy chain, showing how it folds and moves in different environments (e.g., in a vacuum or in a solvent). This is particularly important for understanding its lipophilic character and how it might insert into or interact with biological membranes. The simulation can quantify the flexibility by analyzing the root-mean-square deviation (RMSD) of atomic positions and the distribution of dihedral angles along the alkoxy chain. nih.gov Such studies on similar phenolic compounds have shown that the flexibility and conformational preferences are highly dependent on the environment. researchgate.net

MD simulations are exceptionally useful for studying how this compound interacts with complex biological systems, such as lipid bilayers (cell membranes) or protein active sites. dovepress.commdpi.com After placing the molecule in a simulated environment (e.g., a box of water molecules and lipids), the simulation shows how it diffuses, partitions, and orients itself with respect to the environment.

Research on related phenolic and alkoxy-substituted molecules has used MD simulations to investigate their interactions with lipid membranes. researchgate.net These simulations can determine the preferred location and orientation of the molecule within the membrane, the depth of penetration of the resorcinol ring, and the behavior of the pentyloxy chain within the hydrophobic core of the bilayer. The hydroxyl groups of the resorcinol moiety are expected to form hydrogen bonds with the polar head groups of lipids or with water molecules at the interface, while the pentyloxy tail would favorably interact with the lipid acyl chains. researchgate.net These simulations can also calculate the free energy of binding to a membrane, providing a quantitative measure of its affinity for that environment. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This method is crucial for drug discovery and for understanding the biological activity of molecules like this compound.

Given that divarinol is a key precursor for various cannabinoids, it and its derivatives are of significant interest for their potential interactions with cannabinoid receptors (CB1 and CB2) and other G-protein coupled receptors (GPCRs). nih.govresearchgate.net Molecular docking studies can predict how this compound might bind to these receptors. chemrxiv.orglongdom.org Docking simulations place the ligand into the binding site of the protein in various conformations and score them based on binding energy, identifying the most likely binding modes. nih.gov

Studies on similar resorcinol-based ligands have demonstrated the importance of the phenolic hydroxyl groups and the alkyl or alkoxy side chain for binding to cannabinoid receptors. chemrxiv.orgacs.orgnih.gov The hydroxyl groups often act as hydrogen bond donors or acceptors, forming key interactions with amino acid residues like serine in the receptor's binding pocket, while the aliphatic chain engages in hydrophobic interactions. chemrxiv.orglongdom.org Docking studies can rationalize structure-activity relationships (SAR) and guide the design of new derivatives with improved affinity or selectivity for specific biological targets. acs.orgnih.govnih.gov

Table 3: Potential Biological Targets for Molecular Docking of this compound and its Derivatives

| Target Protein | Protein Family | Rationale for Docking | Potential Interactions | Citations |

| Cannabinoid Receptor 1 (CB1) | GPCR | Precursor to cannabinoids which are known CB1 ligands. | Hydrogen bonds from resorcinol hydroxyls; hydrophobic interactions from the pentyloxy chain. | chemrxiv.org, longdom.org, researchgate.net |

| Cannabinoid Receptor 2 (CB2) | GPCR | Precursor to cannabinoids which are known CB2 ligands. | Similar to CB1, but with different residue contacts allowing for selectivity. | chemrxiv.org, nih.gov, longdom.org |

| GPR18 and GPR55 | GPCR | Known targets for certain "abnormal" cannabinoid isomers derived from divarinol. | Hydrogen bonding and hydrophobic contacts are critical for binding. | nih.gov |

| Enzymes (e.g., Synthases) | Various | As a substrate, understanding its binding is key to explaining reaction mechanisms. | Docking can reveal the substrate's orientation prior to catalysis. | bohrium.com |

| Allosteric Sites on GPCRs | GPCR | Resorcinol-based molecules can act as allosteric modulators. | Docking can identify novel binding pockets outside the primary (orthosteric) site. | nih.gov |

Prediction of Binding Modes with Biological Targets

Computational modeling, particularly molecular docking, serves as a powerful tool to predict how a ligand such as this compound orientates itself within the binding site of a biological target. This predicted orientation and conformation is known as the binding mode. The primary goal of these simulations is to identify the key intermolecular interactions that stabilize the ligand-receptor complex, providing insights into the basis of the molecule's biological activity.

In studies of structurally related compounds, molecular docking has been used to elucidate binding modes with various receptors and enzymes. For instance, docking studies of novel ligands with the histamine (B1213489) H₃ receptor revealed specific interactions, such as the formation of a salt bridge with an aspartate residue (Asp114) and cation-π interactions with aromatic residues like tyrosine and phenylalanine. acs.org Furthermore, these models can identify hydrogen bonds and π-π stacking interactions which are crucial for affinity and selectivity. acs.org

Table 1: Common Molecular Interactions Predicted by Docking Simulations

| Interaction Type | Description | Potential Residue Partners |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen) and another nearby electronegative atom. | Asp, Glu, Ser, Thr, Tyr, Asn, Gln |

| π-π Stacking | A non-covalent interaction between aromatic rings. | Phe, Tyr, Trp, His |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Phe, Met |

| Salt Bridge | A bond between oppositely charged residues that are sufficiently close to each other to experience electrostatic attraction. | Asp, Glu (negative) with Lys, Arg (positive) |

| Cation-π Interaction | A non-covalent interaction between a cation and the face of an electron-rich π system. | Phe, Tyr, Trp with Lys, Arg |

Ligand-Receptor Affinity Prediction

Following the prediction of a binding mode, computational methods are employed to estimate the binding affinity between the ligand and its target. This affinity is often expressed as a scoring function, which calculates a value, such as binding energy in kcal/mol, or predicts a biological metric like the inhibition constant (Kᵢ). researchgate.netresearchgate.net A lower, more negative binding energy typically indicates a more stable ligand-receptor complex and, consequently, higher predicted affinity. researchgate.net

In a fragment-based discovery campaign focusing on neuroprotective agents, this compound was identified as a key structural variant. researchgate.net It was evaluated alongside other 5-substituted resorcinols to understand how modifications to the alkyl chain affect biological activity. Studies showed that the neuroprotective activity of 5-alkylbenzene-1,3-diols reached an optimal level when the alkyl chain length was between five and seven carbons. researchgate.net The bioisosteric replacement of a methylene (B1212753) group with an ether oxygen, as seen in this compound, resulted in similar neuroprotective activity, suggesting it achieves a comparable binding affinity to its target(s) involved in the inhibition of oxytosis/ferroptosis. semanticscholar.orgresearchgate.net

While specific binding energy values for this compound are not detailed in the available literature, studies on analogous systems illustrate the application of these predictions. For example, molecular docking analyses of other phenolic compounds have reported binding energies and Kᵢ values that correlate with experimentally determined inhibitory activities, such as those against tyrosinase or cholinesterases. acs.orgresearchgate.net These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing.

Table 2: Example of Predicted Binding Affinity Data from Computational Studies

| Compound/Ligand | Target Enzyme | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Kᵢ) (µM) |

|---|---|---|---|

| Compound 3 (Flavonoid type) | α-amylase | -8.59 | 0.503 |

| Nocardamine | Not Specified | Not Specified | 1.5 (IC₅₀) |

| ADS031 | Histamine H₃ Receptor | Not Specified | 0.0125 (Kᵢ) |

| ADS031 | Acetylcholinesterase | Not Specified | 1.537 (IC₅₀) |

| ADS031 | Butyrylcholinesterase | Not Specified | 1.353 (IC₅₀) |

Note: This table includes data for various compounds to illustrate how affinity is reported and is not specific to this compound. Data sourced from acs.orgresearchgate.netmdpi.com.

In Silico Pharmacokinetic and Drug-Likeness Predictions

Research efforts aimed at developing novel analogs based on scaffolds like this compound often have the explicit goal of improving druglike properties, such as reducing excessive lipophilicity. researchgate.net Computational platforms like SwissADME are frequently used to calculate key physicochemical descriptors and predict ADME parameters. nih.gov These predictions are guided by established principles such as Lipinski's Rule of Five, which outlines molecular properties that correlate with oral bioavailability.

Key parameters evaluated for this compound and related molecules include molecular weight (MW), lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). For example, skin permeability (expressed as logKp) is another important pharmacokinetic parameter that can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. nih.gov The collective analysis of these descriptors helps to build a comprehensive in silico profile of a compound's potential behavior in a biological system. The development of cannabinol (B1662348) analogs, which are structurally related to this compound, led to new compounds with better druglike properties and preserved potency. semanticscholar.orgresearchgate.net

Table 3: Representative In Silico Profile for this compound

| Property / Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₂ | Defines the elemental composition. |

| Molecular Weight | 180.24 g/mol | Influences absorption and distribution; generally <500 Da is preferred. |

| LogP (Lipophilicity) | ~3.1 | Measures water/oil solubility; affects absorption, distribution, and metabolism. |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | Correlates with membrane permeability and bioavailability. |

| Hydrogen Bond Donors | 2 | Number of OH, NH bonds; influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | Number of O, N atoms; influences solubility and receptor binding. |

| Rotatable Bonds | 5 | A measure of molecular flexibility. |

| Lipinski's Rule of Five | 0 Violations | Indicates good potential for oral bioavailability. |

| GI Absorption | High | Predicted likelihood of absorption from the gastrointestinal tract. |

| BBB Permeant | Yes | Predicted ability to cross the blood-brain barrier. |

Note: The values in this table are representative predictions generated from computational models and are intended for illustrative purposes.

Structure Activity Relationship Sar Studies of 5 Pentyloxy Benzene 1,3 Diol and Its Analogs

Impact of Alkoxy Chain Length and Branching on Biological Activity

The nature of the alkoxy chain at the 5-position of the benzene-1,3-diol core is a critical determinant of biological efficacy. Both the length and the presence of branching in this chain can dramatically alter the compound's interaction with its biological targets.

Bioisosteric replacement of the 5-alkyl group in alkylresorcinols with a 5-alkoxy group, as seen in 5-(pentyloxy)benzene-1,3-diol, has been a key strategy in SAR studies. This substitution, where a methylene (B1212753) group (–CH₂–) is replaced by an oxygen atom (–O–), can influence the molecule's polarity, conformation, and metabolic stability.

In the context of neuroprotective activity, studies have shown that for 5-alkylbenzene-1,3-diols, increasing the length of the linear alkyl chain from C1 to C7 generally leads to an incremental increase in neuroprotective activity. researchgate.net For instance, 5-pentyl-1,3-benzenediol (olivetol) demonstrates good neuroprotective activity. researchgate.net The bioisosteric analog, this compound, where the first carbon of the pentyl chain is replaced by an oxygen atom, also shows similar neuroprotective activity. researchgate.net This suggests that for this particular biological endpoint, the ether linkage is well-tolerated and can effectively mimic the alkyl chain.

However, this is not a universal observation across all biological activities. The specific context of the biological target and the binding pocket's characteristics determine the preference for an alkyl or alkoxy chain. For example, in the development of inhibitors for other enzymes, the electronic effects and hydrogen bonding potential introduced by the ether oxygen can lead to different binding modes and potencies compared to their alkyl counterparts.

Table 1: Comparative Neuroprotective Activity of 5-Substituted Benzene-1,3-diols

| Compound | 5-Substituent | Chain Type | Relative Neuroprotective Activity |

|---|---|---|---|

| Resorcinol (B1680541) | -H | - | Low |

| 5-Propylbenzene-1,3-diol | -CH₂CH₂CH₃ | Alkyl | Marginal Improvement |

| 5-Pentylbenzene-1,3-diol | -CH₂(CH₂)₃CH₃ | Alkyl | Good |

| 5-Heptylbenzene-1,3-diol | -CH₂(CH₂)₅CH₃ | Alkyl | Good |

| This compound | -O(CH₂)₄CH₃ | Alkoxy | Similar to 5-pentyl analog |

Data derived from qualitative descriptions in the literature. researchgate.net

The introduction of branching in the side chain can have a profound impact on the biological activity of resorcinol derivatives. Research has indicated that while linear alkyl chains on the benzene-1,3-diol scaffold show an optimal length for activity, the introduction of branching can significantly enhance potency. researchgate.net

Specifically, a branched 5-alkyl chain, such as in 5-(1,1-dimethylheptyl)resorcinol, was found to greatly improve neuroprotective potency, showing over 50% neuroprotection at a concentration of 1 μM. researchgate.net This suggests that the bulky, branched structure may provide a better fit into the binding site of the target protein, leading to a more stable and effective interaction. While direct studies on branched pentyloxy chains were not detailed in the provided context, the principle observed with branched alkyl chains strongly suggests that a branched pentyloxy group could similarly modulate potency. The steric bulk and conformational rigidity imposed by branching can lead to more specific and stronger interactions with the biological target.

Significance of the Benzene-1,3-diol Core Modifications

The benzene-1,3-diol (resorcinol) moiety is a fundamental pharmacophore in this class of compounds. Modifications to this core, particularly concerning the hydroxyl groups and their positions, are critical for biological activity.

The phenolic hydroxyl groups are often essential for activity, participating in key hydrogen bonding interactions with the target protein. Early SAR studies on cannabinoids, which share the resorcinol moiety, have highlighted the importance of the phenolic hydroxyl group. mdpi.com Analogs lacking this group or with minor modifications often exhibit a drastic change in their pharmacological properties. mdpi.com

Substitution of the hydroxyl groups, for instance by methylation to form methoxy (B1213986) groups, can alter the compound's electronic properties and its ability to act as a hydrogen bond donor. This can lead to a reduction or complete loss of activity, depending on the specific requirements of the biological target.

The arrangement of the hydroxyl groups on the benzene (B151609) ring is crucial. The 1,3-dihydroxy (resorcinol) pattern is a common feature in many biologically active natural products and their synthetic analogs. Moving one of the hydroxyl groups to a different position, for example, to create a catechol (1,2-diol) or a hydroquinone (B1673460) (1,4-diol) analog, can significantly impact activity.

Fragment-Based Approach in SAR Elucidation

A fragment-based drug discovery (FBDD) approach has been effectively utilized to understand the SAR of these compounds. researchgate.net This method involves screening a library of small molecular fragments to identify which ones bind to the target of interest. These initial "hits" are then grown or linked together to create more potent lead compounds.

In the context of neuroprotective agents, a fragment-based screening identified the 5-alkylbenzene-1,3-diol scaffold as a key contributor to activity. researchgate.net By systematically evaluating fragments with different alkyl and alkoxy chains of varying lengths and branching, researchers were able to map the SAR of this series. This approach confirmed that the neuroprotective activity of resorcinol derivatives increases with the length of the linear 5-alkyl chain, optimizing between C5 and C7. researchgate.net Furthermore, the FBDD screening highlighted the significant potency enhancement achieved by introducing a branched alkyl chain. researchgate.net This systematic, fragment-by-fragment analysis provides a clear and rational basis for designing more effective analogs.

Identification of Key Pharmacophores and Chemical Scaffolds

The chemical compound this compound belongs to the resorcinol class of molecules, which are characterized by a benzene ring with two hydroxyl groups at the 1 and 3 positions. The resorcinol framework serves as a critical chemical scaffold for a wide range of biologically active compounds, including the phytocannabinoids found in Cannabis sativa. nih.govmdpi.comnih.gov In these natural products, the resorcinyl core is a key intermediate in the biosynthesis of major cannabinoids. thieme.dersc.org

The structure of this compound features two key pharmacophoric elements:

The Resorcinol (benzene-1,3-diol) Core : The two phenolic hydroxyl groups are crucial for biological interactions, often acting as hydrogen bond donors and acceptors. This moiety is a privileged scaffold in medicinal chemistry, particularly for targeting the endocannabinoid system. chemrxiv.org

The 5-Pentyloxy Side Chain : An ether-linked, five-carbon chain at the C-5 position of the resorcinol ring. This side chain significantly influences the compound's lipophilicity and its ability to fit into the binding pockets of target proteins.

This compound is a bioisosteric analog of 5-pentylbenzene-1,3-diol, more commonly known as olivetol (B132274). semanticscholar.orgresearchgate.net In this variation, the first carbon of the C-5 alkyl chain is replaced by an oxygen atom, forming an ether linkage. Such modifications are a common strategy in medicinal chemistry to alter a molecule's physicochemical properties while retaining its core structure for biological activity. Studies on related compounds have shown that the alkyl chain on the resorcinol ring is a critical pharmacophore for cannabinoid activity, with its length and branching influencing therapeutic effects. researchgate.net The development of synthetic cannabinoids often involves modifying this side chain to enhance affinity for cannabinoid receptors. thieme.de

Modulation of Specific Biological Pathways via Structural Variation

Neuroprotective Activity and Structural Correlates

Recent research has identified this compound and its analogs as having significant neuroprotective properties. A fragment-based drug discovery approach was utilized to screen a series of 5-substituted resorcinol derivatives for their ability to protect neuronal cells from oxytosis/ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases like Alzheimer's. semanticscholar.orgresearchgate.netnih.gov

The structure-activity relationship (SAR) studies revealed a clear correlation between the structure of the side chain at the C-5 position and the compound's neuroprotective efficacy. While the parent compound, resorcinol (benzene-1,3-diol), showed minimal activity, the neuroprotective effect gradually increased with the length of the linear alkyl chain. semanticscholar.orgresearchgate.net The optimal length for this activity was found to be between five and seven carbon atoms (C5 to C7). semanticscholar.orgresearchgate.net

The bioisosteric variant, this compound, demonstrated neuroprotective activity comparable to its alkyl counterpart, 5-pentylresorcinol (olivetol). semanticscholar.orgresearchgate.net This indicates that the ether linkage is well-tolerated and preserves the compound's ability to inhibit oxytosis/ferroptosis. Conversely, increasing the chain length to fifteen carbons (5-pentadecylresorcinol) did not lead to further improvement in neuroprotective function. researchgate.net A significant enhancement in potency was observed when a branched alkyl chain, such as in 5-(1,1-dimethylheptyl)resorcinol, was introduced, which provided over 50% neuroprotection at a concentration of 1 μM. semanticscholar.orgresearchgate.netnih.gov

| Compound | Substituent at C-5 | Neuroprotective Activity |

|---|---|---|

| Resorcinol | -H | Marginal |

| 5-Propylbenzene-1,3-diol | -CH₂(CH₂)₂CH₃ | Marginal Improvement |

| 5-Pentylbenzene-1,3-diol (Olivetol) | -CH₂(CH₂)₄CH₃ | Good to Excellent (at 10-50 μM) researchgate.net |

| This compound | -O(CH₂)₄CH₃ | Good to Excellent (Similar to Olivetol) semanticscholar.orgresearchgate.net |

| 5-Heptylresorcinol | -CH₂(CH₂)₆CH₃ | Good to Excellent (at 10-50 μM) researchgate.net |

| 5-(1,1-Dimethylheptyl)resorcinol | -C(CH₃)₂(CH₂)₅CH₃ | Potent (>50% protection at 1 μM) researchgate.net |

Cannabinoid Receptor (CB1/CB2) Ligand Discovery and SAR (for related compounds)

The resorcinol scaffold, which is the core of this compound, is fundamental to the structure of classical cannabinoids and is a widely used template for designing ligands that target the cannabinoid receptors CB1 and CB2. mdpi.comnih.govacs.org Structure-activity relationship studies on resorcinol-derived compounds have established that the nature of the side chain at the C-5 position is a primary determinant of affinity and activity at these receptors. researchgate.netnih.gov

Research aimed at developing novel cannabinoid receptor ligands has explored various modifications to the resorcinol scaffold. In one study, resorcinol-anandamide "hybrids" were synthesized. nih.gov It was found that compounds with a branched 2-methyloctan-2-yl group at the C-5 position, combined with a long alkyloxy chain at the C-1 position, exhibited high affinity for both CB1 and CB2 receptors. nih.gov For instance, a derivative with a 7-carbon alkyloxy chain at C-1 was a potent CB1 and CB2 ligand, while another was found to be a selective ligand for the CB2 receptor. nih.gov

Other studies on synthetic resorcinol derivatives have further detailed these SAR principles. For example, compounds CB-25 and CB-52, which are resorcinol derivatives, showed varied functional activities at CB1 and CB2 receptors. nih.gov CB-52 acted as a partial agonist at CB1 receptors while both compounds behaved as neutral antagonists at human CB2 receptors, highlighting how subtle structural changes can modulate functional outcomes. nih.gov The length of the C-5 alkyl chain has been shown to directly influence cannabimimetic properties, with longer chains often leading to higher potency than that observed with the natural pentyl side chain of Δ9-THC. researchgate.net

Mechanistic Investigations of Biological Activity

Cellular Neuroprotection Mechanisms

Research into the neuroprotective properties of 5-(pentyloxy)benzene-1,3-diol has situated it within a broader class of 5-alkylbenzene-1,3-diols, which are precursors to naturally occurring phytocannabinoids. researchgate.netresearchgate.net Studies have explored its role as a bioisosteric variant, where the first carbon of an alkyl chain is substituted with an oxygen atom, to understand the structure-activity relationship for neuroprotection. researchgate.netresearchgate.net

Inhibition of Oxytosis/Ferroptosis Pathways

This compound has been investigated for its potential to inhibit oxytosis/ferroptosis, a form of regulated cell death implicated in various neurological disorders. researchgate.netresearchgate.netsemanticscholar.org In comparative studies with other 5-alkylbenzene-1,3-diols, the neuroprotective activity of these compounds appears to be influenced by the length of the side chain. researchgate.netresearchgate.netresearchgate.net

| Compound Fragment Category | Neuroprotective Activity Trend | Source |

| Monophenols (linear alkyl groups C3, C5, C7) | No improvement in neuroprotective activity. | researchgate.netresearchgate.net |

| Diphenols (short linear alkyl groups C1-C3) | Marginal improvements in neuroprotective activity. | researchgate.netresearchgate.net |

| Diphenols (longer linear alkyl groups C4-C7) | Incrementally increased neuroprotective activity. | researchgate.netresearchgate.net |

| Bioisosteric Variants (e.g., this compound) | No further improvement in neuroprotective activity compared to 5-alkyl counterparts. | researchgate.netresearchgate.net |

| Diphenols (long aliphatic chain, e.g., 5-pentadecylresorcinol) | No further improvement in neuroprotective activity. | researchgate.netresearchgate.net |

| Diphenols (branched 5-alkyl chain, e.g., 5-(1,1-dimethylheptyl)resorcinol) | Greatly improved potency (>50% neuroprotection at 1 μM). | researchgate.netresearchgate.net |

Modulation of Mitochondrial Function

Mitochondrial dysfunction is a key element in the oxytosis/ferroptosis pathway. semanticscholar.org The neuroprotective effects of related compounds, such as cannabinol (B1662348) (CBN), are known to be dependent on the modulation of mitochondrial function. researchgate.netsemanticscholar.org These compounds can target mitochondria and help maintain their homeostasis in neuronal cells. researchgate.netsemanticscholar.org

While specific data on the direct modulation of mitochondrial function by this compound is limited, its structural similarity to other neuroprotective 5-alkylbenzene-1,3-diols suggests that its mechanism may also involve interaction with mitochondria. researchgate.netresearchgate.net The comparative studies indicate that the structural features of the side chain are critical for the potency of these compounds in preserving mitochondrial health during cellular stress. researchgate.netresearchgate.net

Impact on Oxidative Stress Markers (e.g., reactive oxygen species, lipid peroxidation)

A critical aspect of oxytosis/ferroptosis is the accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, which leads to cell death. nih.gov The hydroxyl groups on the benzene (B151609) ring of phenolic compounds like this compound are potential pharmacophores that can contribute to antioxidant activity. semanticscholar.org

Neuroinflammation Pathways

While neuroinflammation is a critical process in many neurodegenerative diseases, there is currently a lack of specific research findings detailing the impact of this compound on neuroinflammation pathways. General research has highlighted the link between neuroinflammation and the progression of diseases like Alzheimer's, with inflammatory cytokines being a key factor. google.com Related brominated benzene-1,2-diol compounds have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators. mdpi.comnih.gov

Antimicrobial Mechanisms of Action (for related alkyloxy benzenediols)

While specific antimicrobial studies on this compound are not prominent, research on structurally related alkyloxy benzenediols, particularly 4-alkoxy-1,2-benzene diols, provides insight into the potential antimicrobial mechanisms of this class of compounds.

Bacterial Cell Membrane Permeabilization

Studies on a series of 4-alkoxy-1,2-benzene diols have demonstrated their bactericidal activity, especially against Gram-positive bacteria such as Bacillus subtilis. rug.nlnih.gov The primary mechanism of action identified for these compounds is the disruption and permeabilization of the bacterial cell membrane. rug.nlnih.gov This effect is often rapid, with membrane disruption observed within minutes of exposure. nih.gov

The antimicrobial efficacy of these alkyloxy benzenediols is influenced by the length of the alkyloxy chain. Research has shown that ethers with carbon tails ranging from 4 to 9 carbons exhibit antimicrobial effects, with the highest activity observed for those with 6, 7, or 8 carbons. rug.nl This suggests an optimal lipophilicity for interaction with and disruption of the bacterial membrane. The disruption of the membrane leads to the leakage of intracellular components and ultimately cell death. nih.gov

A LIVE/DEAD assay performed on B. subtilis treated with 4-(heptyloxy)benzene-1,2-diol confirmed that the compound permeabilizes the bacterial membrane. rug.nl

| Compound | Concentration (µg/ml) | Percentage of Permeabilized B. subtilis Cells | Source |

| 4-(heptyloxy)benzene-1,2-diol | 25 | 78.4% | rug.nl |

| 4-(heptyloxy)benzene-1,2-diol | 50 | 80.4% | rug.nl |

Interestingly, these compounds showed no significant effect against the Gram-negative bacterium Escherichia coli, indicating a degree of specificity in their antimicrobial action, which is a common feature for membrane-targeting agents due to differences in the bacterial cell envelope structure. rug.nl

Activity Against Gram-Positive and Gram-Negative Bacterial Strains